Enkephalin-met, arg(6)-

CAS No.: 76310-14-0

Cat. No.: VC3717425

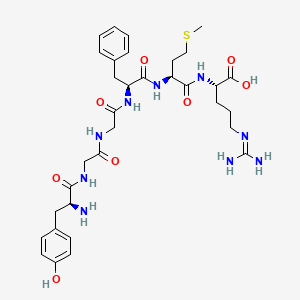

Molecular Formula: C33H47N9O8S

Molecular Weight: 729.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76310-14-0 |

|---|---|

| Molecular Formula | C33H47N9O8S |

| Molecular Weight | 729.8 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| Standard InChI | InChI=1S/C33H47N9O8S/c1-51-15-13-24(30(47)42-25(32(49)50)8-5-14-37-33(35)36)41-31(48)26(17-20-6-3-2-4-7-20)40-28(45)19-38-27(44)18-39-29(46)23(34)16-21-9-11-22(43)12-10-21/h2-4,6-7,9-12,23-26,43H,5,8,13-19,34H2,1H3,(H,38,44)(H,39,46)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 |

| Standard InChI Key | UCBRMNXTPDDSKN-CQJMVLFOSA-N |

| Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

| SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

| Canonical SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Introduction

Chemical Structure and Properties

Molecular Composition

Met-enkephalin-Arginine6-Phenylalanine7 (parent compound of Met-enkephalin-Arg-Phe) is a heptapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe . This structure can be viewed as the traditional Met-enkephalin pentapeptide (Tyr-Gly-Gly-Phe-Met) with the addition of Arginine and Phenylalanine at positions 6 and 7, respectively.

Physical and Chemical Characteristics

The compound has a molecular formula of C42H57N10O9S+ and a molecular weight of 878.0 g/mol . In scientific literature, it is also identified by several synonyms including MERF, Met-enkephalin-Arg-Phe, and Met-enkephalin-Arg6-Phe7 . Its IUPAC name is L-tyrosyl-glycyl-glycyl-L-phenylalanyl-L-methionyl-L-arginyl-L-phenylalanine, which precisely describes its peptide sequence .

The peptide contains a tyrosine residue at position 1, which is thought to be functionally analogous to the 3-hydroxyl group found in morphine - a feature common to many opioid compounds . This structural characteristic contributes to its ability to interact with opioid receptors.

Tissue Distribution and Localization

Central Nervous System Distribution

Studies using radioimmunoassay techniques have mapped the distribution of Met-enkephalin-Arg6-Phe7 throughout the rat brain, revealing a pattern that generally follows that of methionine enkephalin . The highest concentrations are found in the globus pallidus, with intermediate levels detected in the caudate-putamen and hypothalamus . Lower levels are present in the cortex and cerebellum . This distribution pattern suggests region-specific functions within the central nervous system.

Peripheral Tissue Distribution

Beyond the central nervous system, Met-enkephalin-Arg6-Phe7 was initially isolated from bovine adrenal tissue . It has subsequently been identified in human, rat, and bovine striatum in concentrations comparable with or greater than that of Leu-enkephalin . The presence of this peptide in adrenal chromaffin granules indicates potential roles in peripheral endocrine or paracrine signaling systems .

Biosynthesis and Metabolism

Enzymatic Processing

The formation of Met-enkephalin-Arg6-Phe7 involves specific enzymatic cleavage of proenkephalin. Studies have shown that prohormone convertase 2 (PC2) plays an important role in this process, with cells coexpressing PC2 producing greater quantities of mature peptides derived from proenkephalin, including Met-enkephalin-Arg-Phe . This enzymatic processing represents a regulated mechanism for controlling the levels of active peptide available for signaling.

Pharmacological Properties

Functional Effects

Beyond receptor binding, Met-enkephalin-Arg6-Phe7 has been studied for its ability to regulate neurotransmitter release. Research has examined its effects on potassium-stimulated release of [3H]norepinephrine in rat cortex slices, providing insights into its neuromodulatory functions .

Structural Determinants of Activity

The arginine residue at position 6 appears to have significant implications for receptor binding. Research indicates that the presence of positively charged groups (like arginine) at the carboxyl terminus of enkephalin sequences hinders binding to opioid receptors . This structural feature may explain some of the unique pharmacological properties of Met-enkephalin-Arg6-Phe7 compared to other endogenous opioids.

Analytical Methods for Detection

Radioimmunoassay Techniques

A specific and sensitive radioimmunoassay procedure has been developed for measuring Met-enkephalin-Arg6-Phe7 in brain tissues . This method uses an antiserum raised against the methionine sulphoxide derivative of the peptide. All samples and standards are oxidized with hydrogen peroxide prior to use in the assay with chloramine T-oxidized 125I-labelled Met(O)-enkephalin-Arg6-Phe7 . This approach provides high specificity, with the only significant cross-reactivity (30%) occurring with the reduced heptapeptide .

Physiological Significance

Co-localization with Catecholamines

Immunohistochemical studies have investigated the co-storage of Met-enkephalin-Arg6-Phe7 with adrenaline and/or noradrenaline, suggesting potential functional interactions between opioid and catecholaminergic signaling systems . This co-localization might indicate coordinated roles in neuroendocrine regulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume